

# Application of HPV16 E7 (86-93) Peptide in a Therapeutic Vaccine Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HPV16 E7 (86-93)

Cat. No.: B12429484

Get Quote

# Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols concerning the clinical application of the Human Papillomavirus type 16 (HPV16) E7 protein-derived peptide, specifically the amino acid sequence 86-93 (TLGIVCPI), in a therapeutic peptide vaccine clinical trial. The information is compiled from a notable Phase I clinical trial and supplementary immunological studies, designed to be a practical resource for professionals in the fields of immunology, oncology, and vaccine development.

### Introduction

The HPV16 E7 oncoprotein is constitutively expressed in HPV-associated malignancies, making it a prime target for therapeutic cancer vaccines. The E7 (86-93) peptide is a known HLA-A0201-restricted cytotoxic T-lymphocyte (CTL) epitope.[1] This means that in individuals with the common HLA-A0201 immune-response gene, this peptide can be presented on the surface of cancer cells, flagging them for destruction by the immune system's CTLs. The clinical trial detailed below investigated the safety, immunogenicity, and preliminary efficacy of a vaccine incorporating this peptide in women with high-grade cervical or vulvar intraepithelial neoplasia (CIN/VIN).

### **Clinical Trial Overview**



A Phase I clinical trial was conducted to evaluate a peptide vaccine targeting HPV16 E7 in HLA-A2-positive women diagnosed with high-grade CIN or VIN.[2] The vaccine initially consisted of the HPV16 E7 (12-20) peptide emulsified with Montanide ISA-51 (an incomplete Freund's adjuvant).[3] For a subset of patients in the trial, the vaccine formulation was augmented to include the **HPV16 E7 (86-93)** peptide, administered as a lipopeptide to enhance its immunogenicity.[2]

## **Patient Population and Vaccine Administration**

Eighteen HLA-A2-positive women with HPV16-positive high-grade CIN or VIN were enrolled in the study.[2] Patients received four immunizations at three-week intervals.[2] The dosage of the E7 (12-20) peptide was escalated in cohorts, and the E7 (86-93) lipopeptide was introduced for later participants.[2]

# **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the clinical trial.

Table 1: Patient Demographics and Clinical Characteristics[2][4]

| Characteristic     | Value                       |
|--------------------|-----------------------------|
| Number of Patients | 18                          |
| Median Age (years) | 29                          |
| HLA Type           | All HLA-A2 positive         |
| HPV Status         | All HPV16 positive          |
| Diagnosis          | 16 CIN II/III, 2 VIN II/III |

Table 2: Clinical and Virological Responses[2][4][5]



| Outcome                                    | Number of Patients | Percentage |
|--------------------------------------------|--------------------|------------|
| Complete Dysplasia Clearance               | 3 out of 18        | 17%        |
| Partial Regression of Lesions              | 6 out of 18        | 33%        |
| Viral Clearance (Cervical<br>Scrapings)    | 12 out of 18       | 67%        |
| Biopsy Viral Positivity (Post-vaccination) | 18 out of 18       | 100%       |

#### Table 3: Immunological Responses[2][4]

| Immunological Assay                          | Number of Responders                        | Percentage |
|----------------------------------------------|---------------------------------------------|------------|
| Increased Cytokine Release<br>(E7-specific)  | 10 out of 16 tested                         | 63%        |
| Augmented Cytolysis (E7 12-20-specific)      | 8 out of 10 with increased cytokine release | 80%        |
| Augmented Cytolysis (E7 86-93-specific)      | 3 out of 6 tested                           | 50%        |
| Increased S100+ Dendritic Cell<br>Infiltrate | 6 out of 6 tested                           | 100%       |

# **Experimental Protocols**

Detailed methodologies for the key immunological assays used in the clinical trial are provided below.

# Peripheral Blood Mononuclear Cell (PBMC) Isolation

Objective: To isolate PBMCs from patient blood for use in subsequent immunological assays.

Protocol:



- Collect peripheral blood from patients via leucopheresis before the first vaccination and after the final vaccination.
- Dilute the collected blood with an equal volume of phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over a Ficoll-Paque density gradient medium in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the PBMCs.
- Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
- Resuspend the PBMC pellet in an appropriate cell culture medium for subsequent experiments.

## Interferon-gamma (IFN-y) ELISpot Assay

Objective: To quantify the frequency of IFN-y secreting T-cells in response to the HPV16 E7 peptides.

#### Protocol:

- Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
- Wash the plate three times with sterile PBS to remove unbound antibody.
- Block the wells with a blocking buffer (e.g., RPMI 1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.
- Prepare a suspension of patient PBMCs at a concentration of 2-5 x 10<sup>5</sup> cells per well.
- · Add the PBMCs to the wells.



- Stimulate the cells by adding the **HPV16 E7 (86-93)** peptide to the respective wells at a final concentration of 10 μg/mL. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
- After incubation, wash the plate six times with PBS containing 0.05% Tween-20.
- Add a biotinylated anti-human IFN-y detection antibody to each well and incubate for 2 hours at room temperature.
- Wash the plate six times with PBS/Tween-20.
- Add streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.
- Wash the plate again and add the substrate solution (e.g., BCIP/NBT).
- Stop the reaction by washing with distilled water once the spots have developed.
- Allow the plate to dry completely and count the spots using an automated ELISpot reader.

## Chromium-51 (51Cr) Release Assay for Cytotoxicity

Objective: To measure the cytotoxic activity of patient-derived CTLs against target cells presenting the **HPV16 E7 (86-93)** peptide.

#### Protocol:

- Target Cell Preparation:
  - Use an HLA-A2 positive target cell line (e.g., T2 cells).
  - Incubate 1 x 10<sup>6</sup> target cells with 100 µCi of <sup>51</sup>Cr (as sodium chromate) in a 37°C water bath for 1 hour.
  - Wash the labeled target cells three times with culture medium to remove excess <sup>51</sup>Cr.
  - Resuspend the cells to a final concentration of 1 x 10<sup>5</sup> cells/mL.



- Pulse one aliquot of target cells with the **HPV16 E7 (86-93)** peptide (10 μg/mL) for 1 hour at 37°C. Leave another aliquot unpulsed as a negative control.
- Effector Cell Preparation:
  - Use patient PBMCs (effector cells) isolated before and after vaccination.
  - Prepare serial dilutions of effector cells to achieve various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
- Cytotoxicity Assay:
  - Plate 1 x 10<sup>4</sup> labeled target cells (pulsed and unpulsed) in a 96-well U-bottom plate.
  - Add the effector cells at the different E:T ratios.
  - For maximum release, add a detergent (e.g., 2% Triton X-100) to a set of target cell wells.
  - For spontaneous release, add medium only to another set of target cell wells.
  - Incubate the plate for 4-6 hours at 37°C.
  - After incubation, centrifuge the plate at 200 x g for 5 minutes.
  - Carefully collect the supernatant from each well.
  - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
  - Percent specific lysis = [(Experimental release Spontaneous release) / (Maximum release Spontaneous release)] x 100.

# Signaling Pathways and Experimental Workflows T-Cell Receptor Signaling Pathway for HPV16 E7 (86-93) Recognition



The following diagram illustrates the signaling cascade initiated upon the recognition of the **HPV16 E7 (86-93)** peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC) or a tumor cell by a specific CD8+ T-cell.



Click to download full resolution via product page

Caption: T-cell receptor signaling cascade upon recognition of HPV16 E7 (86-93) peptide.

# Experimental Workflow for Assessing Vaccine-Induced Immunity

The diagram below outlines the overall experimental workflow from patient sample collection to the assessment of the immunological response to the **HPV16 E7 (86-93)** peptide vaccine.





Click to download full resolution via product page

Caption: Workflow for evaluating immune responses to the **HPV16 E7 (86-93)** vaccine.



### Conclusion

The clinical trial of the **HPV16 E7 (86-93)** peptide vaccine demonstrated that it is biologically active and can induce specific immune responses in patients with high-grade CIN/VIN.[2] While the clinical efficacy in terms of complete lesion clearance was modest in this early phase trial, the immunological data, showing increased cytokine production and cytotoxic T-lymphocyte activity, are encouraging.[2] These findings support the further development of peptide-based therapeutic vaccines for HPV-associated diseases, potentially in combination with other immunomodulatory agents to enhance their efficacy. The protocols and data presented here serve as a valuable reference for the design and evaluation of future clinical trials in this field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Human Papillomavirus Type 16 E7 Peptide-Directed CD8+ T Cells from Patients with Cervical Cancer Are Cross-Reactive with the Coronavirus NS2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HPV16 synthetic long peptide (HPV16-SLP) vaccination therapy of patients with advanced or recurrent HPV16-induced gynecological carcinoma, a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The long-term immune response after HPV16 peptide vaccination in women with low-grade pre-malignant disorders of the uterine cervix: a placebo-controlled phase II study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of HPV16 E7 (86-93) Peptide in a Therapeutic Vaccine Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429484#application-of-hpv16-e7-86-93-in-apeptide-vaccine-clinical-trial]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com